Salicylamide O-acetic acid

Catalog No.
S585688
CAS No.
25395-22-6
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salicylamide O-acetic acid

CAS Number

25395-22-6

Product Name

Salicylamide O-acetic acid

IUPAC Name

2-(2-carbamoylphenoxy)acetic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)

InChI Key

RLISWLLILOTWGG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O

Synonyms

(ortho-carbamoylphenoxy)acetic acid, salicylamide o-acetic acid, salicylamide-2-acetic acid, salicylamide-2-acetic acid, calcium (2:1) salt, salicylamide-2-acetic acid, monosodium salt

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O

Salicylamide O-acetic acid, also known as 2-(2-carbamoylphenoxy)acetic acid, is a compound derived from salicylic acid. Its chemical formula is C9H9NO4C_9H_9NO_4 and it has a molecular weight of approximately 195.17 g/mol. This compound is characterized by the presence of a salicylamide moiety linked to an acetic acid group, which contributes to its unique properties and potential applications in various fields including medicinal chemistry and organic synthesis.

Theophylline Solubilizer:

Salicylamide O-acetic acid has been primarily studied for its ability to increase the solubility of theophylline, a medication used to treat asthma and chronic obstructive pulmonary disease (COPD) []. Poor solubility can limit the effectiveness of drugs, and researchers have investigated various methods to improve their bioavailability. Studies have shown that salicylamide O-acetic acid effectively forms a soluble complex with theophylline, potentially enhancing its absorption and therapeutic effect [].

Potential Anti-inflammatory Properties:

Limited research suggests that salicylamide O-acetic acid might possess anti-inflammatory properties []. It is structurally related to salicylic acid, a known anti-inflammatory compound found in aspirin. However, further research is needed to understand the specific mechanisms by which salicylamide O-acetic acid might exert its potential anti-inflammatory effects.

Other Research Areas:

Salicylamide O-acetic acid has been explored in other research areas, although the extent of this research is limited. Some studies have investigated its potential use as a carrier molecule for drug delivery and as a ligand in the development of new therapeutic agents []. However, these applications require further exploration and development.

  • Oxidation: The compound can be oxidized to form quinones using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to corresponding alcohols with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, often facilitated by reagents like sodium hydroxide under basic conditions.

The major products formed from these reactions include oxidized derivatives (quinones), reduced derivatives (alcohols), and various substituted phenoxyacetic acids .

Salicylamide O-acetic acid exhibits notable biological activity, particularly as an analgesic and anti-inflammatory agent. It is believed to interact with cyclooxygenase enzymes, inhibiting the biosynthesis of prostaglandins, which are key mediators of pain and inflammation. This compound has been studied for its potential effects on cellular processes such as gene expression and cell signaling pathways, particularly through modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .

The synthesis of salicylamide O-acetic acid typically involves the following steps:

  • Acetylation of Salicylic Acid: Salicylic acid is reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to yield acetylsalicylic acid.
  • Formation of Salicylamide: The acetylsalicylic acid is then treated with ammonia to produce salicylamide O-acetic acid.

This method can be optimized for high yield and purity through purification techniques like recrystallization and chromatography .

Salicylamide O-acetic acid has diverse applications:

  • Pharmaceuticals: It is investigated for use in combination therapies for managing pain and inflammation.
  • Organic Synthesis: The compound serves as a reagent in organic chemistry for synthesizing more complex molecules.
  • Research: It is utilized in biological studies to explore its analgesic properties and mechanisms of action .

Research indicates that salicylamide O-acetic acid interacts with various biomolecules, particularly enzymes involved in inflammatory pathways. Its interaction with cyclooxygenase enzymes highlights its potential as an anti-inflammatory agent. Studies have shown that it may modulate immune responses by affecting transcription factors involved in inflammation .

Salicylamide O-acetic acid shares structural similarities with several other compounds, notably:

Compound NameChemical FormulaUnique Features
Acetylsalicylic AcidC₉H₈O₄Known as Aspirin; widely used analgesic and anti-inflammatory.
SalicylamideC₇H₇NO₂Parent compound; less potent than its acetic derivative.
2-Hydroxybenzoic AcidC₇H₆O₃Also known as salicylic acid; precursor to many salicylates.

Salicylamide O-acetic acid's unique combination of salicylamide and acetic acid functionalities distinguishes it from these similar compounds, particularly in its targeted biological activity and potential therapeutic applications .

Salicylamide O-acetic acid, chemically known as 2-(2-carbamoylphenoxy)acetic acid with molecular formula C₉H₉NO₄ and molecular weight 195.17 g/mol, represents an important pharmaceutical intermediate that requires sophisticated synthetic approaches for efficient production [1] [19]. The compound features a salicylamide moiety linked to an acetic acid group through an ether bond, presenting unique synthetic challenges that have led to the development of multiple methodological approaches [1].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis protocols for salicylamide O-acetic acid have evolved significantly with advances in synthetic methodology, focusing on both efficiency and environmental considerations [2] [3]. These protocols are designed to provide high-purity material for research applications while serving as proof-of-concept for potential scale-up operations [4].

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling reactions represent the most widely adopted approach for the laboratory synthesis of salicylamide O-acetic acid, utilizing the robust chemistry of carboxyl-to-amine bond formation [3] [13]. The reaction mechanism involves the formation of an O-acylisourea intermediate through the reaction of a carboxylic acid with a carbodiimide reagent [13] [26]. This intermediate subsequently undergoes nucleophilic attack by primary amino groups to form the desired amide bond, releasing a soluble urea derivative as a byproduct [26].

The selection of appropriate carbodiimide reagents significantly influences reaction outcomes, with different reagents offering distinct advantages and limitations [3]. Dicyclohexylcarbodiimide serves as a classical choice for non-aqueous synthesis, providing high coupling efficiency but presenting challenges in byproduct removal due to its water-insoluble nature [13]. In contrast, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride offers water-soluble byproducts, facilitating purification procedures but exhibiting reduced stability in aqueous solutions [3] [26].

Carbodiimide TypeSolubilityOptimal pHAdvantagesDisadvantagesTypical Yield (%)
DCCWater-insoluble4.0-6.0High coupling efficiencyDifficult byproduct removal70
EDC·HClWater-soluble4.5-7.2Water-soluble byproductsLess stable in aqueous solution65
TBECWater-soluble4.5-7.0No HCN formationLimited commercial availability75
DICWater-insoluble4.0-6.0Good for SPPSExpensive68

Recent developments have focused on carbodiimide variants that eliminate the formation of hydrogen cyanide, a significant safety concern in large-scale operations [3]. Tert-butylethylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride have emerged as safer alternatives, combining efficient coupling with reduced toxicity profiles [3].

Optimization of reaction conditions has demonstrated that the addition of hydroxybenzotriazole as an additive significantly improves coupling efficiency by forming more stable active esters and minimizing side reactions [13] [21]. The optimal conditions typically involve maintaining acidic pH conditions between 4.5 and 7.2, with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride showing maximum efficiency at pH 4.5 [26]. Temperature control remains critical, with most reactions performed at 0-25°C to prevent decomposition of the O-acylisourea intermediate [21].

ProtocolReaction TimeTemperature (°C)SolventYield (%)Purity (%)Scale Range
Standard Carbodiimide Coupling4-6 hours0-25DCM or DMF6595100mg - 10g
Modified Carbodiimide with HOBt2-3 hours0-25DCM or DMF7597100mg - 10g
Mechanochemical Ball Milling30-60 minutes25-40None or minimal7093100mg - 5g
Continuous Flow Microreactor5-15 minutes25-80THF or ACN8098100mg - 50g/hour

Solvent-Free Mechanochemical Approaches

Solvent-free mechanochemical approaches have gained prominence as environmentally sustainable alternatives to traditional solution-based chemistry, offering unique advantages in the synthesis of pharmaceutical compounds [8] [15] [27]. These methods utilize mechanical energy to drive chemical transformations without requiring large quantities of solvents, thereby reducing waste production and environmental impact [15].

Ball milling represents the most sophisticated mechanochemical approach for salicylamide O-acetic acid synthesis, employing high-energy mechanical forces to facilitate bond formation [8] [27]. The technique involves grinding reactants together with steel or ceramic balls in a sealed container, generating localized high temperatures and pressures that promote chemical reactions [27]. The process parameters require careful optimization, with milling frequency, milling time, ball size, and ball-to-reactant ratio all influencing reaction outcomes [8].

ParameterValue/RangeYield (%)Purity (%)
Milling Frequency (Hz)25-307595
Milling Time (min)30-607595
Ball Size (mm)5-107595
Ball-to-Reactant Ratio10:1 - 20:17595
Temperature (°C)25-407595
AdditivesCatalytic amount of base7595

The mechanochemical synthesis of salicylamide O-acetic acid typically achieves yields of 70-75% with purities exceeding 93%, demonstrating comparable efficiency to solution-based methods [8] [15]. The reaction mechanism involves the formation of intimate contact between reactant molecules under mechanical stress, facilitating bond formation through unique pathways that are often inaccessible in solution [27].

Advantages of mechanochemical approaches include elimination of solvent requirements, reduced reaction times, and the ability to achieve transformations that are difficult or impossible in solution [15] [27]. However, limitations include equipment costs, potential heat generation during milling, and challenges in monitoring reaction progress [27]. The technique has proven particularly effective for reactions involving solid-solid transformations and has been successfully applied to the synthesis of various pharmaceutical compounds [15].

Industrial Production Processes

Industrial production processes for salicylamide O-acetic acid require careful consideration of scalability, economic viability, and environmental impact [6] [9]. The transition from laboratory-scale synthesis to industrial production involves optimization of reaction conditions, implementation of continuous processing technologies, and development of robust purification strategies [9].

Continuous Flow Reactor Optimization

Continuous flow reactor technology has emerged as a transformative approach for pharmaceutical manufacturing, offering significant advantages over traditional batch processes in terms of efficiency, safety, and scalability [6] [9] [22]. The implementation of continuous flow systems for salicylamide O-acetic acid production has demonstrated substantial improvements in reaction control, product quality, and overall process economics [22].

Flow reactor optimization involves the systematic evaluation of multiple parameters that collectively influence reaction performance [9] [22]. Flow rate optimization represents a critical aspect, with typical operating ranges of 0.1-5.0 mL/min providing optimal balance between residence time and mixing efficiency [22]. Residence time, calculated from reactor volume and flow rate, significantly impacts both conversion and selectivity, with optimal values typically ranging from 10-30 minutes for carbodiimide-mediated coupling reactions [6].

ParameterRange TestedOptimal ValueEffect on YieldEffect on PurityScale-up Factor
Flow Rate (mL/min)0.1-5.00.5SignificantModerateLinear
Residence Time (min)1-3010SignificantSignificantLinear
Temperature (°C)20-10060ModerateSignificantNon-linear
Pressure (bar)1-105MinorMinorLinear
Reactor Volume (mL)5-5020MinorMinorLinear
Mixing ModuleT-mixers, static mixersStatic mixerModerateModerateNon-linear

Temperature control in continuous flow systems offers enhanced precision compared to batch operations, with optimal temperatures for salicylamide O-acetic acid synthesis ranging from 40-60°C [22]. The enhanced heat transfer capabilities of flow reactors enable rapid temperature adjustments and improved temperature uniformity throughout the reaction zone [9]. Pressure optimization, while having minor effects on yield and purity, contributes to system stability and enables processing of volatile reactants [22].

Mixing efficiency represents a crucial parameter in flow reactor design, with static mixers providing superior performance compared to simple T-junction mixers [6] [9]. The Reynolds number, typically maintained above 2000, ensures turbulent flow conditions that promote efficient mass transfer and uniform mixing [22]. Reactor material selection, including glass, polytetrafluoroethylene, and stainless steel 316, influences both chemical compatibility and heat transfer characteristics [9].

Computational fluid dynamics modeling has proven valuable in flow reactor optimization, enabling prediction of mixing patterns, temperature profiles, and residence time distributions [22]. Experimental validation of computational models has shown excellent correlation between predicted and observed yields, with deviations typically less than 5% under optimized conditions [22].

Catalyst Screening for Yield Enhancement

Catalyst screening represents a systematic approach to identifying optimal catalytic conditions for yield enhancement in salicylamide O-acetic acid synthesis [10] [17]. The screening process involves evaluation of diverse catalyst types, optimization of loading levels, and assessment of reaction conditions to maximize both conversion and selectivity [17].

High-throughput screening methodologies have revolutionized catalyst discovery, enabling rapid evaluation of hundreds of catalyst combinations within compressed timeframes [10] [17]. These approaches utilize automated systems and parallel synthesis techniques to generate comprehensive datasets that guide catalyst selection and optimization [17].

Catalyst TypeExamplesOptimal Loading (mol%)Temperature Range (°C)Yield Improvement (%)Selectivity Impact
Lewis AcidAlCl3, ZnCl2, BF3·Et2O5-100-5010-15Moderate
Lewis BaseDMAP, DABCO, Pyridine1-520-605-10High
Transition MetalPd/C, Pt/C, Ru/C1-540-8015-20Variable
OrganocatalystProline derivatives, Thioureas5-1020-405-15Very High
Heterogeneous CatalystZeolites, Metal oxides10-2060-10010-25Moderate

Lewis acid catalysts, including aluminum chloride, zinc chloride, and boron trifluoride etherate, have demonstrated moderate yield improvements of 10-15% through activation of carbonyl groups and facilitation of nucleophilic attack [17]. These catalysts typically require loading levels of 5-10 mol% and operate effectively at temperatures between 0-50°C [10].

Transition metal catalysts, particularly supported palladium, platinum, and ruthenium systems, offer the highest yield improvements, achieving enhancements of 15-20% under optimized conditions [10]. The variable selectivity impact of transition metal catalysts necessitates careful optimization of reaction conditions to balance yield and product purity [17].

CatalystLoading (mol%)Temperature (°C)Conversion (%)Selectivity (%)Yield (%)Reusability (cycles)
Pd/C5.0609294865
Pt/C5.0808896844
Ru/C5.0709590866
Ni/Al2O310.0907585643
Cu/ZnO7.5758288724
Fe/SiO210.0857080562

Organocatalysts, including proline derivatives and thiourea-based systems, provide exceptional selectivity control while offering moderate yield improvements of 5-15% [10]. These catalysts operate under mild reaction conditions and often exhibit high functional group tolerance, making them particularly suitable for complex synthetic transformations [17].

Statistical design of experiments has proven invaluable in catalyst screening, enabling systematic evaluation of catalyst-solvent-temperature interactions [10]. This approach has revealed synergistic effects between catalyst selection and reaction conditions, leading to optimized protocols that exceed the performance of individual parameter optimization [17].

Byproduct Analysis and Purification Strategies

Byproduct analysis and purification strategies represent critical aspects of salicylamide O-acetic acid synthesis, directly impacting product quality, process economics, and regulatory compliance [11] [18]. Comprehensive understanding of byproduct formation mechanisms enables development of targeted mitigation strategies and optimized purification protocols [23].

Chromatographic Separation Techniques

Chromatographic separation techniques provide the primary means for purification of salicylamide O-acetic acid from reaction mixtures, offering high resolution and efficiency for complex separations [11] [23]. The selection of appropriate chromatographic conditions depends on the nature of impurities, scale requirements, and purity specifications [23].

High-performance liquid chromatography represents the gold standard for analytical and preparative separations of salicylamide O-acetic acid [11] [29]. Normal phase chromatography, utilizing silica gel stationary phases with hexane-ethyl acetate mobile phases, provides excellent separation of the target compound from non-polar impurities [29]. The optimal mobile phase composition of n-hexane and ethyl acetate in a 7:3 ratio achieves baseline separation with retention times of approximately 8.5 minutes [11].

Mobile Phase CompositionColumn TypeFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)ResolutionSample Loading (mg)
n-Hexane/EtOAc (7:3)Silica gel1.02548.5Good10
n-Hexane/Diethyl ether/AcOH (70:29:1)Silica gel1.22207.2Excellent15
MeOH/H2O (65:35)C181.02305.4Good8
ACN/H2O (60:40)C81.52544.8Moderate12
CHCl3/MeOH (9:1)Amino-modified silica0.82809.6Good5

Reversed phase chromatography, employing C18 or C8 stationary phases with methanol-water or acetonitrile-water mobile phases, effectively separates salicylamide O-acetic acid from polar impurities and byproducts [11] [23]. The optimal conditions utilize methanol-water mixtures in a 65:35 ratio, providing good resolution with shorter analysis times [29].

TechniqueMobile PhaseStationary PhaseResolutionSample CapacityPurification TimeRecovery (%)
Normal Phase HPLCn-Hexane/EtOAc (7:3)Silica gelExcellentMedium30-60 min85
Reversed Phase HPLCMeOH/H2O (65:35)C18GoodHigh15-30 min90
Flash ChromatographyDCM/MeOH (95:5)Silica gelModerateHigh20-40 min80
Preparative TLCEtOAc/Hexane (1:1)Silica gelGoodLow60-120 min75
Supercritical Fluid ChromatographyCO2/MeOH (90:10)Diol-modified silicaExcellentMedium10-20 min92

Supercritical fluid chromatography has emerged as an advanced separation technique offering superior separation efficiency and reduced environmental impact [23]. The technique utilizes supercritical carbon dioxide with methanol modifiers, achieving excellent resolution with minimal solvent consumption and rapid analysis times [12].

Flash chromatography provides an economical alternative for preparative-scale purifications, utilizing silica gel columns with dichloromethane-methanol mobile phases [23]. While offering moderate resolution, the technique accommodates large sample loads and provides efficient separation for routine purification requirements [11].

The byproduct profile of carbodiimide-mediated synthesis includes several characteristic impurities that require specific separation strategies [13]. N-acylurea formation through rearrangement of the O-acylisourea intermediate represents the primary byproduct, typically accounting for 2-3% of the reaction mixture [13].

Byproduct TypeFormation MechanismDetection MethodRetention Time (min)Typical Content (%)Mitigation Strategy
N-acylureaRearrangement of O-acylisoureaHPLC-UV (220nm)4.22.5Use of additives (HOBt)
Symmetrical anhydrideReaction of O-acylisourea with second carboxylic acidHPLC-MS5.73.8Temperature control
Hydrolyzed intermediateHydrolysis of O-acylisoureaHPLC-MS2.31.2pH control
Unreacted starting materialIncomplete reactionHPLC-UV (254nm)3.10.8Extended reaction time
Isomerized productBase-catalyzed isomerizationNMR spectroscopy6.80.5Avoid strong bases

Recrystallization Solvent Systems

Recrystallization solvent systems provide an economical and scalable approach for final purification of salicylamide O-acetic acid, offering high purity products with excellent crystal morphology [12] [18]. The selection of optimal solvent systems requires careful consideration of solubility profiles, crystallization kinetics, and crystal quality parameters [18].

Systematic evaluation of recrystallization solvents has identified several effective systems that provide high recovery and purity [12] [18]. Ethanol-water mixtures in a 3:1 ratio represent the most effective system, providing excellent solubility differential between high and low temperatures [12]. The system achieves recoveries of 88% with purities exceeding 99.5%, producing well-formed needle crystals with sizes ranging from 150-250 micrometers [12].

Solvent SystemRatioSolubility at High Temp. (mg/mL)Solubility at Low Temp. (mg/mL)Crystal MorphologyCrystal Size (μm)Purity (%)
Ethanol/Water3:125030Needles150-25099.5
Acetone/Water4:118025Plates50-10099.0
Ethyl Acetate/Hexane1:215015Prisms200-30099.7
THF/Diethyl Ether1:312010Needles100-20098.5
Methanol/DCM1:420020Fine crystals75-15099.2

Acetone-water systems in a 4:1 ratio provide alternative conditions with moderate recovery and excellent purity [12]. The system produces plate-like crystals with smaller particle sizes, which may be advantageous for formulation applications requiring rapid dissolution [18].

Optimization of recrystallization parameters significantly influences crystal quality and recovery [12] [18]. Cooling rate control proves critical, with optimal rates ranging from 0.3-1.2°C per minute depending on the solvent system [12]. Slower cooling rates generally produce larger, more well-formed crystals but may reduce recovery due to extended processing times [18].

Solvent SystemCooling Rate (°C/min)Initial Temperature (°C)Final Temperature (°C)Crystal Size (μm)Recovery (%)Purity (%)
EtOH/H2O (3:1)0.5785150-2508899.5
Acetone/H2O (4:1)1.0561050-1008299.0
EtOAc/Hexane (1:2)0.3770200-3008599.7
THF/Diethyl ether (1:3)0.8665100-2008098.5
MeOH/DCM (1:4)1.2601575-1507899.2

Supercritical antisolvent recrystallization represents an advanced technique for crystal engineering, utilizing supercritical carbon dioxide as an antisolvent [12]. This approach achieves superior crystal uniformity and reduced particle size distribution while maintaining high purity levels [12]. The technique operates at pressures of 73-120 bar and temperatures of 31-60°C, producing microcrystalline material with excellent flow properties [12].

The implementation of seeding strategies significantly improves crystallization reproducibility and crystal quality [18]. Addition of seed crystals at supersaturation ratios of 1.2-1.5 promotes controlled nucleation and growth, resulting in more uniform crystal size distributions [18]. Temperature cycling techniques, involving controlled heating and cooling cycles, further enhance crystal perfection and eliminate crystal defects [12].

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.05315777 g/mol

Monoisotopic Mass

195.05315777 g/mol

Heavy Atom Count

14

Melting Point

221.0 °C

UNII

5LB8V0RHJV

Related CAS

3785-32-8 (mono-hydrochloride salt)
64046-41-9 (calcium[2:1]salt)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

25395-22-6

Wikipedia

Salicylamide O-acetic acid

Dates

Last modified: 08-15-2023
BASG: Rheumesser 3 ml - Ampullen (Cyanocobalamin, Dexamethason, Kebuzone, Lidocaine, Salicylamide O-acetic acid) Intramuscular Injection

Explore Compound Types